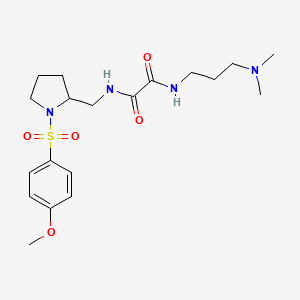

N1-(3-(dimethylamino)propyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N1-(3-(dimethylamino)propyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex molecule that may be related to various research areas, including medicinal chemistry and supramolecular chemistry. While the specific compound is not directly mentioned in the provided papers, we can infer its potential characteristics and relevance by examining similar compounds and their properties.

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the introduction of various functional groups to achieve desired biological activity or supramolecular assembly. For instance, the synthesis of 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide and its analogs, as described in paper , involves the modulation of the alkylamino side chain to influence binding and intrinsic activity at certain receptors. This suggests that the synthesis of N1-(3-(dimethylamino)propyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide would likely require careful consideration of the side chains and functional groups to achieve the desired biological properties.

Molecular Structure Analysis

The molecular structure of compounds similar to N1-(3-(dimethylamino)propyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is crucial for their function. For example, the helical supramolecular assembly of N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide dimethyl sulfoxide monosolvate is facilitated by intramolecular hydrogen bonding and soft interactions, leading to a two-dimensional structure . This indicates that the molecular structure of N1-(3-(dimethylamino)propyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide would also be expected to exhibit specific conformational features that enable its biological or supramolecular function.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their functional groups and molecular interactions. For instance, sulfonamide compounds have been shown to exhibit antitumor activity and affect gene expression in cancer cell lines . This suggests that the sulfonyl group in N1-(3-(dimethylamino)propyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide may also confer similar biological activities, potentially making it a candidate for antitumor drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can provide insight into the behavior of N1-(3-(dimethylamino)propyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide. For example, the excess molar enthalpies and volumes of mixtures involving N-methyl-2-pyrrolidinone and other solvents indicate intermolecular associations and the influence of chain length on these properties . This suggests that the pyrrolidinone and dimethylamino groups in the compound of interest may similarly affect its solvation behavior and interactions with other molecules.

Aplicaciones Científicas De Investigación

Pyrrolidine Derivatives in Chemical Synthesis

- Studies have explored derivatives of pyrrolidine, like dimethylamino methyl pyrrole, for their potential in chemical synthesis and reactions. For example, the transformation of Trimethyl (1-pyrrolyl)ammonium iodide into a N-Mannich base, a type of compound in the pyrrole series, offers insights into novel reaction pathways and compound synthesis (Zeltner & Bernauer, 1983).

Antibiotic Synthesis

- The compound has been utilized in the synthesis of antibiotics. For instance, the synthesis of dimethyl sulfomycinamate, a thiopeptide antibiotic, involves a complex process, highlighting the compound's role in developing new antibiotic treatments (Bagley et al., 2005).

Sulfonyl Group Reactions

- Research into reactions of N-(p-chlorosulfonylphenyl)maleimide with dimethylamine demonstrates the utility of the sulfonyl group in organic chemistry and potential pharmaceutical applications (Cremlyn & Nunes, 1987).

Material Science Applications

- The compound has been investigated in material science, specifically in the synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties. This research can lead to the development of new materials with unique properties (Liu et al., 2013).

Chemical Warfare Agent Countermeasures

- Studies have also focused on designing compounds to counteract chemical warfare agents, such as the reactivation of aged acetylcholinesterase, an enzyme inhibited by certain nerve agents. The use of dimethyl(pyridin-2-yl)sulfonium based oximes in this context is particularly notable (Chandar et al., 2014).

Nuclear Medicine

- In nuclear medicine, the development of radiolabeled compounds like [11C]L-159,884, which contains dimethylamino-styryl groups, shows the compound's potential in diagnostic imaging and treatment monitoring (Hamill et al., 1996).

Propiedades

IUPAC Name |

N-[3-(dimethylamino)propyl]-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O5S/c1-22(2)12-5-11-20-18(24)19(25)21-14-15-6-4-13-23(15)29(26,27)17-9-7-16(28-3)8-10-17/h7-10,15H,4-6,11-14H2,1-3H3,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKBHSSMGRXZFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

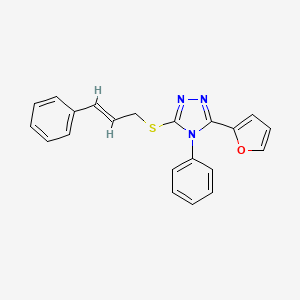

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509642.png)

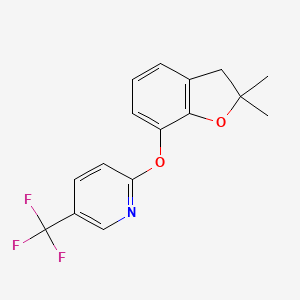

![N-Methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2509645.png)

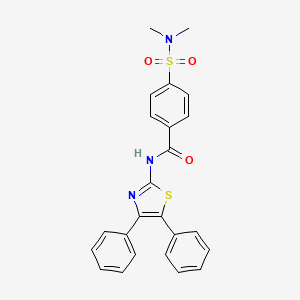

![1-Cyclohexyl-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2509654.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2509656.png)